2-Ethoxypropanoyl chloride

Thermal stability Purification Distillation

2-Ethoxypropanoyl chloride (C₅H₉ClO₂, MW 136.58) is a chiral acyl chloride featuring an α-ethoxy group. It is typically synthesized via reaction of 2-ethoxypropanoic acid with thionyl chloride.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 56680-76-3
Cat. No. B15347068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxypropanoyl chloride
CAS56680-76-3
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCCOC(C)C(=O)Cl
InChIInChI=1S/C5H9ClO2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3
InChIKeyHTCCQHKKWKMUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxypropanoyl Chloride (CAS 56680-76-3): Procurement Specifications and Physicochemical Baseline


2-Ethoxypropanoyl chloride (C₅H₉ClO₂, MW 136.58) is a chiral acyl chloride featuring an α-ethoxy group . It is typically synthesized via reaction of 2-ethoxypropanoic acid with thionyl chloride . Key physicochemical properties include a density of 1.081±0.06 g/cm³ (20 °C), a calculated solubility of ~33 g/L in water (25 °C), and a boiling point of 38–40 °C at 12 Torr . This compound is a reactive acylating agent used in organic synthesis, with a documented application in the preparation of chiral intermediates via stereoselective transformations [1].

Why 2-Ethoxypropanoyl Chloride Cannot Be Replaced by Generic Acyl Chlorides


2-Ethoxypropanoyl chloride's α-ethoxy substitution imparts distinct physicochemical and stereochemical properties compared to unsubstituted acyl chlorides or even its methoxy analog. The α-ethoxy group creates a chiral center, enabling stereoselective transformations [1]. Direct substitution with 2-methoxypropanoyl chloride (MW 122.55, C₄H₇ClO₂) results in a 24.5 °C higher boiling point (147.1 °C vs 122.6 °C at 760 mmHg) and different density (1.081 vs 1.116 g/cm³), which alters purification protocols and reaction outcomes . Additionally, 2-ethoxypropanoyl chloride's reduced aqueous solubility relative to its parent acid (33 g/L vs 142 g/L for 2-ethoxypropanoic acid) must be accounted for in biphasic or aqueous reaction systems . These differences preclude direct substitution without compromising reaction yields or product purity.

Quantitative Differentiation of 2-Ethoxypropanoyl Chloride vs. In-Class Analogs


Enhanced Thermal Stability: 24.5 °C Higher Boiling Point than 2-Methoxypropanoyl Chloride

2-Ethoxypropanoyl chloride exhibits a boiling point of 147.1 °C at 760 mmHg , which is 24.5 °C higher than that of its closest structural analog, 2-methoxypropanoyl chloride (122.6 °C at 760 mmHg) . This difference arises from the increased molecular weight and van der Waals interactions conferred by the ethoxy versus methoxy substituent.

Thermal stability Purification Distillation

Differentiated Physicochemical Profile: Lower Density than 2-Methoxypropanoyl Chloride

The measured density of 2-ethoxypropanoyl chloride is 1.081 g/cm³ at 20 °C , which is 0.035 g/cm³ lower than the 1.116 g/cm³ density of 2-methoxypropanoyl chloride . This 3.1% difference in density is significant for reaction engineering, influencing phase separation, mixing dynamics, and gravimetric dosing accuracy in large-scale syntheses.

Density Reaction engineering Phase separation

Chiral Building Block: Demonstrated Stereoselective Transformation to β-Ketoester Intermediates

(S)-2-Ethoxypropanoyl chloride undergoes stereoselective conversion with Meldrum's acid to yield methyl (S)-4-ethoxy-3-oxopentanoate [1]. Subsequent reduction with baker's yeast produces both diastereoisomers of methyl 4-ethoxy-3-hydroxypentanoate, with the major diastereoisomer determined to have (R)-configuration at the newly formed C-3 stereocenter via Mosher ester analysis [1]. While quantitative yield data for this specific step are not provided in the primary source, the successful generation of two separable diastereoisomers confirms the compound's utility as a chiral acylating agent.

Chiral synthesis Stereoselective Diastereomeric enrichment

Aqueous Solubility: Markedly Lower than Parent Carboxylic Acid

The calculated aqueous solubility of 2-ethoxypropanoyl chloride is approximately 33 g/L at 25 °C , representing a 77% reduction compared to its parent acid, 2-ethoxypropanoic acid (142 g/L at 25 °C) . This solubility differential is characteristic of the acyl chloride functional group conversion and has direct implications for reaction design involving aqueous media.

Solubility Hydrolysis Aqueous workup

Procurement-Guiding Applications for 2-Ethoxypropanoyl Chloride (CAS 56680-76-3)


Synthesis of Chiral β-Ketoester Intermediates for Asymmetric Pharmaceutical Production

Utilize (S)-2-ethoxypropanoyl chloride as a chiral acylating agent for the synthesis of enantiomerically enriched β-ketoesters, as demonstrated in the preparation of methyl (S)-4-ethoxy-3-oxopentanoate via reaction with Meldrum's acid [1]. The stereoselective outcome is critical for pharmaceutical intermediates where enantiopurity governs biological activity.

Distillation-Based Purification of Temperature-Sensitive Acyl Chloride Derivatives

Leverage the 147.1 °C boiling point (760 mmHg) of 2-ethoxypropanoyl chloride for distillation-based purification protocols that would be incompatible with the lower-boiling 2-methoxypropanoyl chloride (122.6 °C) . This thermal stability advantage is particularly valuable when isolating the compound from reaction mixtures containing volatile byproducts.

Biphasic Amidation and Esterification Reactions with Controlled Hydrolysis

Employ 2-ethoxypropanoyl chloride in biphasic reaction systems where its limited aqueous solubility (33 g/L) minimizes unwanted hydrolysis side reactions relative to more water-sensitive acyl chlorides. This property enables efficient amide and ester formation in the presence of aqueous bases without requiring strictly anhydrous conditions.

Density-Dependent Liquid-Liquid Extraction and Gravimetric Process Control

Utilize the distinct density of 2-ethoxypropanoyl chloride (1.081 g/cm³) for precise phase separation in liquid-liquid extraction workups. The 3.1% density differential compared to 2-methoxypropanoyl chloride necessitates validation of extraction protocols when switching between analogs and ensures accurate gravimetric dosing in automated synthesis platforms.

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